Cas no 1806352-63-5 (3,4-Diiodo-5-methoxymandelic acid)

3,4-Diiodo-5-methoxymandelic acid 化学的及び物理的性質
名前と識別子
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- 3,4-Diiodo-5-methoxymandelic acid
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- インチ: 1S/C9H8I2O4/c1-15-6-3-4(8(12)9(13)14)2-5(10)7(6)11/h2-3,8,12H,1H3,(H,13,14)
- InChIKey: KGBQLOVAXQNOIP-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=C(C=1)C(C(=O)O)O)OC)I
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 236
- XLogP3: 2.1
- トポロジー分子極性表面積: 66.8
3,4-Diiodo-5-methoxymandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024450-500mg |
3,4-Diiodo-5-methoxymandelic acid |
1806352-63-5 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015024450-250mg |
3,4-Diiodo-5-methoxymandelic acid |
1806352-63-5 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
Alichem | A015024450-1g |
3,4-Diiodo-5-methoxymandelic acid |
1806352-63-5 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
3,4-Diiodo-5-methoxymandelic acid 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
3,4-Diiodo-5-methoxymandelic acidに関する追加情報
3,4-Diiodo-5-methoxymandelic Acid: A Comprehensive Overview
3,4-Diiodo-5-methoxymandelic acid, also known by its CAS number 1806352-63-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes two iodine atoms at the 3 and 4 positions of the aromatic ring, along with a methoxy group at the 5 position. The presence of these substituents imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various research and industrial applications.
The synthesis of 3,4-Diiodo-5-methoxymandelic acid involves a series of carefully designed chemical reactions. The process typically begins with the preparation of the mandelic acid derivative, followed by iodination at specific positions. The introduction of the methoxy group is achieved through nucleophilic substitution or other suitable methods. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, resulting in higher yields and improved purity of the final product.
One of the most promising applications of 3,4-Diiodo-5-methoxymandelic acid lies in its potential as a precursor for drug development. The compound's structure allows for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties. For instance, studies have shown that certain derivatives exhibit potent anti-inflammatory and antioxidant activities, making them potential candidates for treating chronic diseases such as arthritis and neurodegenerative disorders.
In addition to its pharmacological applications, 3,4-Diiodo-5-methoxymandelic acid has also found use in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics and optoelectronics. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and solar cells, where it demonstrates excellent charge transport properties.
The biological activity of 3,4-Diiodo-5-methoxymandelic acid has been extensively studied in recent years. Preclinical studies have revealed that the compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms and developing targeted therapies.
In conclusion, 3,4-Diiodo-5-methoxymandelic acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and promising biological properties continue to attract significant research attention. As advancements in synthetic methods and materials science progress, it is anticipated that this compound will play an increasingly important role in both academic research and industrial applications.
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